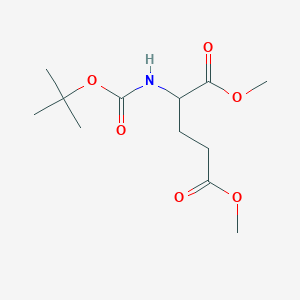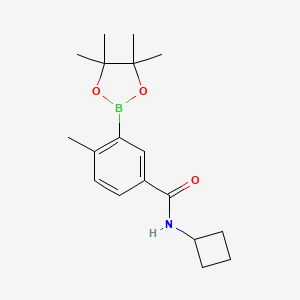
3-Methoxy-5-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
3-Methoxy-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 861560-21-6 . It has a molecular weight of 220.68 and its molecular formula is C8H9ClO3S . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO3S/c1-6-3-7 (12-2)5-8 (4-6)13 (9,10)11/h3-5H,1-2H3 . This indicates the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a sulfonyl chloride group (-SO2Cl) in the benzene ring.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 220.68 and its molecular formula is C8H9ClO3S .Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
3-Methoxy-5-methylbenzenesulfonyl chloride has been a subject of interest in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of dye intermediates containing sulfonamide as a linking group. These intermediates have shown significant yields and their structures have been characterized by various spectroscopic techniques such as IR, 1HNMR, 13CNMR, and MS (Bo, 2007). Moreover, this compound has been utilized in the synthesis of enzyme inhibitory molecules, particularly focusing on therapeutic agents for Alzheimer’s disease. The process involves multiple steps of reactions and the resulting molecules have been analyzed for their structural properties and enzyme inhibitory activities (Abbasi et al., 2018).
Involvement in Polymerization and Material Synthesis
The compound has been associated with the synthesis of materials like fluorescent agents and polymers. For example, a study detailed the synthesis of a new fluorescent agent with specific emission wavelength characteristics, indicating the potential application of this compound in the development of novel materials (Wen, 2003). Furthermore, it played a role in the study of atom transfer radical polymerization (ATRP), providing insights into the efficiency of certain initiators in the polymerization process, thereby contributing to the understanding of polymer synthesis mechanisms (Gurr et al., 2005).
Applications in Medicinal Chemistry
The compound’s derivatives have been studied for their potential in medicinal applications. For instance, derivatives have been synthesized and assessed for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, indicating the relevance of this compound in the design and development of drugs targeting neurodegenerative diseases (Virk et al., 2018). Additionally, its role in the synthesis of antibacterial agents emphasizes its importance in the field of antimicrobial therapy (Abbasi et al., 2015).
Propriétés
IUPAC Name |
3-methoxy-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-7(12-2)5-8(4-6)13(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWALFVVYFEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)


![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)


